Prednisolone phosphate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

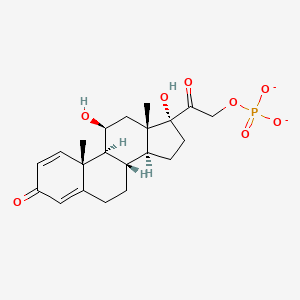

Prednisolone phosphate(2-): is a glucocorticoid similar to cortisol, used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It is commonly used to treat inflammation, immune reactions, and various endocrine or neoplastic conditions . Prednisolone phosphate(2-) was granted FDA approval on December 19, 1973 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of prednisolone phosphate(2-) involves the reaction of prednisolone with pyrophosphoryl chloride under nitrogen protection. The reaction is carried out in an organic solvent such as MTHP (methyl tetrahydrofuran) at temperatures between -50 to -60°C. The pyrophosphoryl chloride is added slowly over 30 minutes to 1 hour, and the reaction is maintained for 50 minutes to 2 hours under heat preservation .

Industrial Production Methods: Industrial production methods for prednisolone phosphate(2-) typically involve high-performance liquid chromatography (HPLC) for the quantification and validation of the compound in pharmaceutical products . Analytical grade chemicals and HPLC grade solvents such as methanol, water, ethanol, and acetonitrile are used in the process .

Chemical Reactions Analysis

Types of Reactions: Prednisolone phosphate(2-) undergoes various chemical reactions, including:

Oxidation: Prednisolone phosphate(2-) can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert prednisolone phosphate(2-) to its active form, prednisolone.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed:

Oxidation: Oxidized metabolites of prednisolone phosphate(2-).

Reduction: Prednisolone.

Substitution: Various phosphate derivatives.

Scientific Research Applications

Chemistry: Prednisolone phosphate(2-) is used in chemical research to study its reactivity and interactions with other compounds.

Biology: In biological research, prednisolone phosphate(2-) is used to investigate its effects on cellular processes and gene expression.

Medicine: Prednisolone phosphate(2-) is widely used in medical research for its anti-inflammatory and immunosuppressive properties. It is used to treat conditions such as allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, respiratory diseases, and rheumatic disorders .

Industry: In the pharmaceutical industry, prednisolone phosphate(2-) is used in the formulation of various medications, including oral, intravenous, topical, and eye drop preparations .

Mechanism of Action

Prednisolone phosphate(2-) works by binding to the glucocorticoid receptor, which mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This mechanism helps to reduce inflammation and suppress immune responses .

Comparison with Similar Compounds

Prednisolone: A corticosteroid similar to prednisolone phosphate(2-), but without the phosphate group.

Prednisone: A prodrug that is converted to prednisolone in the liver.

Dexamethasone: A more potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A naturally occurring glucocorticoid with similar properties but less potent than prednisolone phosphate(2-).

Uniqueness: Prednisolone phosphate(2-) is unique due to its phosphate group, which enhances its solubility and allows for different routes of administration, including intravenous and topical applications . This makes it a versatile compound in both clinical and research settings.

Properties

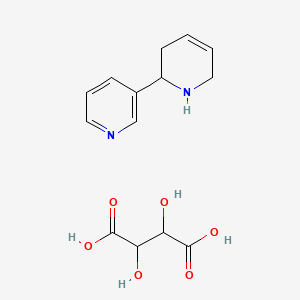

Molecular Formula |

C21H27O8P-2 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/p-2/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

JDOZJEUDSLGTLU-VWUMJDOOSA-L |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)

![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)

![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)

![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)

![[6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10765965.png)

![1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine](/img/structure/B10765966.png)

![(9S,14R,17R,23S,24R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B10766000.png)

![2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766012.png)